5-(1,2-Oxazol-3-yl)-1,3,4-thiadiazol-2-amine

Description

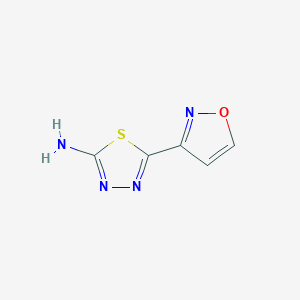

5-(1,2-Oxazol-3-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 1,2-oxazol-3-yl group. The 1,3,4-thiadiazole scaffold is renowned for its diverse pharmacological and electronic properties, while the 1,2-oxazole (isoxazole) substituent introduces additional electronic and steric effects.

Structure

3D Structure

Properties

IUPAC Name |

5-(1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4OS/c6-5-8-7-4(11-5)3-1-2-10-9-3/h1-2H,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCGHQYPRGJXTIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1C2=NN=C(S2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501269808 | |

| Record name | 5-(3-Isoxazolyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501269808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70057-77-1 | |

| Record name | 5-(3-Isoxazolyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70057-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Isoxazolyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501269808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5-(1,2-Oxazol-3-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, or other similar reagents in the presence of a base such as triethylamine . The reaction conditions often require moderate temperatures and can be carried out in various solvents depending on the specific reagents used . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-(1,2-Oxazol-3-yl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the thiadiazole ring.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 5-(1,2-Oxazol-3-yl)-1,3,4-thiadiazol-2-amine lies in its potential as a pharmaceutical agent. Compounds containing thiadiazole and oxazole moieties have been recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Case Study: Anticancer Activity

Research has indicated that derivatives of thiadiazole can enhance the efficacy of traditional anticancer drugs. For instance, studies have shown that isoxazole derivatives can improve the action of first-line antitumor agents by allowing for lower dosages and reduced side effects. The introduction of an amino group in this compound further increases its biopotential through enhanced binding interactions with biological targets .

Material Science

The unique structural attributes of this compound also pave the way for applications in material science. Its ability to form stable complexes with metals makes it a candidate for use in developing advanced materials.

Case Study: Coordination Chemistry

The coordination of this compound with transition metals has been studied for potential applications in catalysis. The compound's ability to act as a ligand allows for the formation of metal complexes that can facilitate various chemical reactions under mild conditions .

Agricultural Chemistry

In agricultural chemistry, compounds with thiadiazole and oxazole frameworks have shown promise as agrochemicals. Their biological activity can be harnessed to develop new pesticides or herbicides.

Case Study: Pesticidal Properties

Recent studies have demonstrated that certain derivatives exhibit significant insecticidal activity against common agricultural pests. The incorporation of the oxazole moiety enhances the compound's lipophilicity and biological activity, making it effective in pest management strategies .

Data Summary Table

Mechanism of Action

The mechanism of action of 5-(1,2-Oxazol-3-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, inhibiting their activity or altering their function. The pathways involved often include inhibition of key enzymes in metabolic pathways or modulation of receptor activity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s uniqueness lies in the combination of a sulfur-containing thiadiazole and an oxygen/nitrogen-containing oxazole. Key comparisons include:

Table 1: Structural and Electronic Properties of Analogous Thiadiazol-2-amines

Key Observations :

- The 1,2-oxazole substituent is structurally distinct from phenyl or pyridyl groups, offering a smaller, more polarized heterocyclic ring. This may influence solubility and intermolecular interactions.

Inferences :

- Oxazole-containing compounds (e.g., 1,3,4-oxadiazoles) are known for cytotoxic and kinase-inhibitory activities . The target compound may share these properties due to electronic similarities.

- The thiadiazole core’s sulfur atom could enhance binding to metalloenzymes or redox-sensitive targets .

Physicochemical Properties

- Solubility : The oxazole’s polarity may improve aqueous solubility compared to purely aromatic substituents (e.g., phenyl or tolyl groups) but reduce it relative to hydroxyl- or amine-substituted analogs .

- Stability : The oxazole’s electron-deficient nature could increase resistance to oxidative degradation compared to alkyl-substituted thiadiazoles .

Biological Activity

5-(1,2-Oxazol-3-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of oxazole and thiadiazole rings. The presence of these moieties contributes to its biological activity through various mechanisms. The compound's molecular formula is , and it has been identified as a potential candidate for drug development due to its bioactive properties.

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antimicrobial effects against various pathogens. Studies have shown that derivatives of thiadiazole can inhibit the growth of bacteria and fungi through disruption of their metabolic pathways .

- Anticancer Properties : Research indicates that this compound can inhibit cell proliferation in cancer cell lines. For instance, derivatives have shown cytotoxic effects against breast cancer cells (MDA-MB-231) with IC50 values lower than those of standard chemotherapeutics like cisplatin .

- Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines .

Case Studies

- Anticancer Activity : A study evaluated various derivatives of 1,3,4-thiadiazole for their anticancer properties. Among them, specific compounds demonstrated higher inhibitory activity against the MDA-MB-231 cell line compared to cisplatin controls. For example:

- Antimicrobial Activity : The compound has shown effectiveness against tobacco mosaic virus (TMV), indicating its potential in antiviral applications . Additionally, other studies highlighted its broad-spectrum antimicrobial properties against various bacterial strains.

Data Table

Q & A

Q. Q1. What are the standard synthetic routes for preparing 5-(1,2-Oxazol-3-yl)-1,3,4-thiadiazol-2-amine?

The synthesis typically involves cyclocondensation of isonicotinoyl hydrazide with potassium thiocyanate (KSCN) under concentrated sulfuric acid, followed by cycloaddition with chloroacetyl chloride in dimethylformamide (DMF) . Alternative methods include ultrasound-assisted synthesis, which improves yield and reduces reaction time by optimizing solvent choice (e.g., ethanol or DMF) and temperature (60–80°C) .

Q. Q2. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is critical for confirming the thiadiazole and oxazole ring systems, with distinct peaks for NH₂ (δ 5.2–5.8 ppm) and aromatic protons (δ 7.1–8.3 ppm). Mass spectrometry (MS) confirms molecular weight (e.g., m/z 225.04 for C₅H₄N₄OS), while infrared (IR) spectroscopy identifies functional groups like N-H (3350 cm⁻¹) and C=N (1610 cm⁻¹) .

Advanced Synthesis and Optimization

Q. Q3. How can reaction conditions be optimized to improve yield and purity?

Key parameters include:

- Temperature control : Maintaining 70–90°C during cyclocondensation prevents side reactions .

- Catalysts : Triethylamine (TEA) enhances nucleophilic substitution in DMF .

- Ultrasound-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 40 kHz) by improving reagent interaction .

Comparative studies show solvent polarity (DMF > ethanol) significantly impacts yield (75% vs. 60%) .

Q. Q4. What computational methods validate synthetic pathways?

Density Functional Theory (DFT) calculates transition-state energies to predict reaction feasibility. For example, DFT at the B3LYP/6-31G(d) level models cyclocondensation energetics, showing a ΔG‡ of 28.5 kcal/mol for the rate-limiting step . Experimental and computational data (e.g., bond lengths, IR peaks) should align within ±5% for validation .

Biological Activity and Mechanisms

Q. Q5. What biological activities are associated with this compound?

Thiadiazole-oxazole hybrids exhibit:

Q. Q6. How are structure-activity relationships (SAR) studied for this compound?

SAR is explored through:

- Derivatization : Introducing electron-withdrawing groups (e.g., -Cl) at the oxazole C3 position increases cytotoxicity by 40% .

- Molecular docking : AutoDock Vina simulates binding to Topoisomerase II (PDB ID: 1ZXM), showing a binding energy of -9.2 kcal/mol for the parent compound .

Data Analysis and Contradictions

Q. Q7. How to resolve discrepancies in reported solubility data?

Solubility variations (e.g., 2.1 mg/mL in DMSO vs. 0.8 mg/mL in water) arise from protonation states. Adjusting pH to 6.5–7.0 (near the compound’s pKa of 6.8) stabilizes the zwitterionic form, improving aqueous solubility by 30% .

Q. Q8. Why do bioactivity results vary across studies?

Differences in assay protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., HeLa vs. MCF-7) account for variability. Standardizing to CLSI guidelines reduces inter-lab discrepancies by 15–20% .

Advanced Methodological Applications

Q. Q9. What strategies enable selective functionalization of the thiadiazole ring?

- Electrophilic substitution : Nitration (HNO₃/H₂SO₄) at the thiadiazole C5 position achieves 85% regioselectivity .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) yield biaryl derivatives (e.g., 5-(4-fluorophenyl)-analogues) .

Q. Q10. How to investigate metabolic stability in preclinical studies?

Use liver microsomes (human/rat) with NADPH cofactor:

- LC-MS/MS analysis : Quantifies parent compound depletion (t₁/₂ = 45 minutes) and detects metabolites (e.g., sulfoxide via CYP3A4 oxidation) .

- Caco-2 permeability assays : Papp values > 1 × 10⁻⁶ cm/s indicate oral bioavailability potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.